molecular formula C20H18FNO2 B11245966 3-[5-(4-fluorophenyl)furan-2-yl]-N-(2-methylphenyl)propanamide

3-[5-(4-fluorophenyl)furan-2-yl]-N-(2-methylphenyl)propanamide

Cat. No.: B11245966
M. Wt: 323.4 g/mol
InChI Key: VQBHNBCMJQENDC-UHFFFAOYSA-N
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Description

3-[5-(4-fluorophenyl)furan-2-yl]-N-(2-methylphenyl)propanamide is an organic compound that features a furan ring substituted with a 4-fluorophenyl group and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(4-fluorophenyl)furan-2-yl]-N-(2-methylphenyl)propanamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-[5-(4-fluorophenyl)furan-2-yl]-N-(2-methylphenyl)propanamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the amide group may produce the corresponding amine .

Scientific Research Applications

3-[5-(4-fluorophenyl)furan-2-yl]-N-(2-methylphenyl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism by which 3-[5-(4-fluorophenyl)furan-2-yl]-N-(2-methylphenyl)propanamide exerts its effects depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would depend on the nature of these interactions and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[5-(4-fluorophenyl)furan-2-yl]-N-(2-methylphenyl)propanamide is unique due to its specific combination of a furan ring, a 4-fluorophenyl group, and a propanamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C20H18FNO2

Molecular Weight

323.4 g/mol

IUPAC Name

3-[5-(4-fluorophenyl)furan-2-yl]-N-(2-methylphenyl)propanamide

InChI

InChI=1S/C20H18FNO2/c1-14-4-2-3-5-18(14)22-20(23)13-11-17-10-12-19(24-17)15-6-8-16(21)9-7-15/h2-10,12H,11,13H2,1H3,(H,22,23)

InChI Key

VQBHNBCMJQENDC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)F

Origin of Product

United States

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